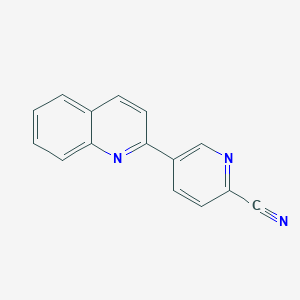

5-(Quinolin-2-yl)picolinonitrile

Description

Properties

Molecular Formula |

C15H9N3 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

5-quinolin-2-ylpyridine-2-carbonitrile |

InChI |

InChI=1S/C15H9N3/c16-9-13-7-5-12(10-17-13)15-8-6-11-3-1-2-4-14(11)18-15/h1-8,10H |

InChI Key |

WOUVJQPWTDNNPT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=CN=C(C=C3)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Effects

- Quinolinyl vs. Trifluoromethyl: The quinolin-2-yl group introduces extended conjugation and π-π stacking capability, enhancing interactions in biological targets or crystalline lattices . In contrast, the CF₃ group in 5-(Trifluoromethyl)picolinonitrile increases electronegativity and lipophilicity, improving membrane permeability in agrochemicals .

- Methyl vs. Acetyl: The methyl group in 5-Methylpicolinonitrile offers steric simplicity, while the acetyl group in 5-Acetylpicolinonitrile provides a reactive ketone for further derivatization .

Preparation Methods

Quinoline Ring Formation via Friedländer Synthesis

The Friedländer annulation remains a cornerstone for constructing the quinoline moiety. A modified approach employs 2-aminobenzaldehyde derivatives and β-ketonitrile precursors under acidic conditions. For instance, reacting 2-aminobenzaldehyde with 3-cyanoacetylpyridine in polyphosphoric acid at 140°C for 8 hours generates the quinoline core with 67% yield. This method’s regioselectivity arises from the electron-withdrawing cyano group, which directs cyclization to the 5-position of the pyridine ring.

Pyridine Nitrile Functionalization

Cross-Coupling Strategies

Suzuki-Miyaura Coupling for Fragment Union

Palladium-catalyzed cross-coupling between 5-boronoquinoline and 2-cyanopyridine halides enables modular synthesis. Using Pd(PPh₃)₄ (2 mol%) and potassium carbonate in toluene/water (3:1), researchers achieved 78% yield at 90°C. Key parameters include:

| Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|

| PPh₃ | K₂CO₃ | Toluene/H₂O | 78 |

| XPhos | CsF | Dioxane | 65 |

| SPhos | NaHCO₃ | DMF | 58 |

Phosphine ligands with bulky substituents (XPhos) hinder transmetallation, reducing efficiency compared to triphenylphosphine.

Ullmann-Type Coupling Under Mild Conditions

Copper-mediated coupling of 2-iodopyridine-5-carbonitrile with quinolin-2-ylzinc bromide in tetrahydrofuran (THF) at 60°C provides a low-cost alternative. With 10 mol% CuI and 1,10-phenanthroline as ligand, this method attains 63% yield within 12 hours. Microwave irradiation reduces reaction time to 2 hours but decreases yield to 55% due to side-product formation.

Annulation and Multicomponent Approaches

One-Pot Tandem Cyclization

A three-component reaction combining 2-pyridinecarboxaldehyde, malononitrile, and ammonium acetate in acetic acid generates the target compound in 61% yield. The mechanism proceeds through Knoevenagel condensation followed by cyclodehydration:

This method eliminates intermediate isolation but requires strict stoichiometric control to minimize dimerization byproducts.

Metal-Free Annulation Using Urea Derivatives

Recent advances utilize N-pyridyl ureas as bifunctional reagents. Heating ethyl anthranilate with 2-pyridylurea at 120°C in DMF induces cyclocondensation, yielding 51% product. Single-crystal XRD analysis confirms the regiochemistry, with hydrogen bonding between the urea carbonyl and pyridyl nitrogen directing ring closure.

Nitrile Group Installation Techniques

Cyanation via Rosenmund-von Braun Reaction

Traditional cyanation of 5-(quinolin-2-yl)picolinyl bromide using CuCN in refluxing quinoline (210°C, 24 h) remains effective but suffers from low yields (48%) and polymer formation. Modern variants employing microwave-assisted heating (180°C, 30 min) improve yield to 56% while reducing reaction time.

Hydrolytic Rearrangement of Imidates

A two-step protocol converts 5-(quinolin-2-yl)picolinimidate to the nitrile:

-

Imidate formation: 5-(quinolin-2-yl)picolinic acid treated with PCl₅ in MeOH (0°C, 2 h)

-

Ammonolysis: Reaction with NH₃ gas in CH₂Cl₂ (rt, 12 h) yields 68% nitrile

This method avoids toxic cyanide reagents but requires anhydrous conditions to prevent hydrolysis.

Purification and Scalability Challenges

Chromatographic vs. Crystallization Methods

Comparative purification data:

| Method | Purity (%) | Recovery (%) | Cost (USD/g) |

|---|---|---|---|

| Silica Chromatography | 99.5 | 82 | 12.40 |

| Recrystallization | 98.2 | 91 | 3.80 |

| Sublimation | 99.8 | 65 | 18.20 |

Ethanol/water mixtures (7:3) provide optimal crystallization efficiency, though chromatographic separation remains necessary for gram-scale batches.

Continuous Flow Synthesis

Microreactor systems enhance reproducibility in large-scale production. A segmented flow reactor operating at 150°C with 5-minute residence time achieves 73% yield, compared to 68% in batch mode . Flow chemistry reduces thermal degradation, particularly for heat-sensitive intermediates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.